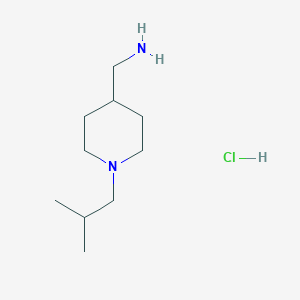
(1-Isobutylpiperidin-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Isobutylpiperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H23ClN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isobutylpiperidin-4-yl)methanamine hydrochloride typically involves the reaction of piperidine derivatives with isobutylamine. One common method includes the reductive amination of 4-piperidone with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation helps in maintaining the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Isobutylpiperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
(1-Isobutylpiperidin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of (1-Isobutylpiperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Isobutylpyrrolidin-3-yl)methanamine
- (1-Isobutylpiperidin-2-yl)ethanamine
- (1-Isopropylpiperidin-4-yl)ethanamine
- (1-Cyclopropylcarbonyl)piperidin-4-ylmethanamine
Uniqueness
(1-Isobutylpiperidin-4-yl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its isobutyl group and piperidine ring contribute to its stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C10H23ClN2 |
|---|---|
Poids moléculaire |
206.75 g/mol |
Nom IUPAC |
[1-(2-methylpropyl)piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H22N2.ClH/c1-9(2)8-12-5-3-10(7-11)4-6-12;/h9-10H,3-8,11H2,1-2H3;1H |
Clé InChI |
MLXQZCGMBZMEBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCC(CC1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


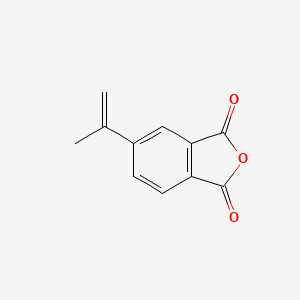
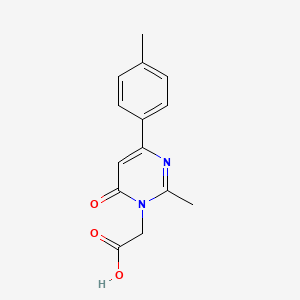


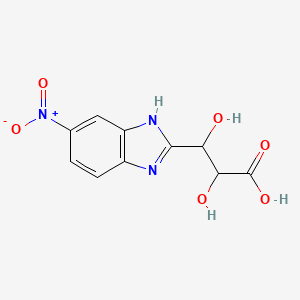
![3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11775622.png)
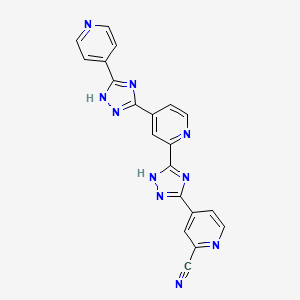
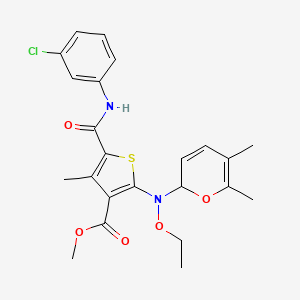
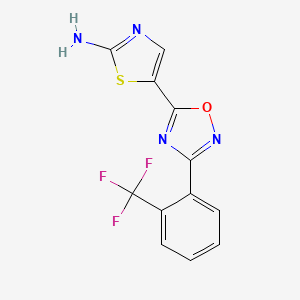
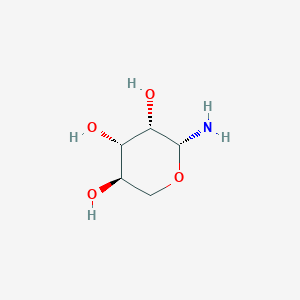
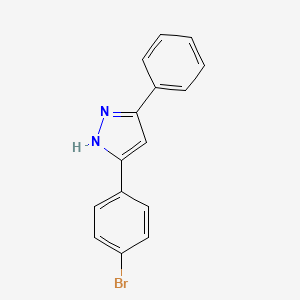
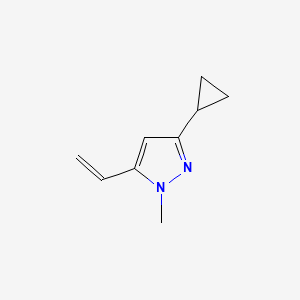
![4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B11775666.png)

